(2S)-2-amino-3-(oxan-4-yl)propanoic acid

Lipophilicity Drug Design Physicochemical Properties

Unlock superior molecular design with (2S)-2-Amino-3-(oxan-4-yl)propanoic acid. This chiral, non-canonical amino acid features a unique tetrahydropyran (oxane) ring that introduces a hydrogen bond acceptor, reduces logP by ~2.5 units vs. cyclohexylalanine, and enforces a rigid chair conformation. It is an essential building block for peptidomimetic design, CNS-targeted peptide optimization, and chiral catalyst development. Its seamless Fmoc/tBu SPPS compatibility ensures straightforward integration into your workflow. Choose this compound for precise control over side-chain topology, lipophilicity, and conformational pre-organization—critical advantages that conventional aliphatic or aromatic amino acids simply cannot provide.

Molecular Formula C8H15NO3
Molecular Weight 173.212
CAS No. 1344910-91-3
Cat. No. B2762183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-(oxan-4-yl)propanoic acid
CAS1344910-91-3
Molecular FormulaC8H15NO3
Molecular Weight173.212
Structural Identifiers
SMILESC1COCCC1CC(C(=O)O)N
InChIInChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
InChIKeyJSHHRIISICNOLM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-3-(oxan-4-yl)propanoic acid: A Chiral Tetrahydropyran Non-Canonical Amino Acid for Peptide Engineering and Medicinal Chemistry


(2S)-2-Amino-3-(oxan-4-yl)propanoic acid (CAS 1344910-91-3) is a non-canonical, chiral amino acid featuring an oxane (tetrahydropyran) ring attached to the alanine backbone [1]. The compound serves as a versatile building block in peptide synthesis and peptidomimetic design, with the rigid tetrahydropyran moiety imparting conformational constraint and tunable physicochemical properties [2]. Its defined (2S)-stereochemistry and the oxygen atom within the saturated heterocycle differentiate it from both aliphatic and aromatic amino acid analogs, enabling applications where precise side-chain topology and polarity modulation are critical.

Why Substituting (2S)-2-Amino-3-(oxan-4-yl)propanoic acid with Other Amino Acids Compromises Structural and Physicochemical Integrity


Substituting (2S)-2-amino-3-(oxan-4-yl)propanoic acid with conventional aliphatic (e.g., leucine), aromatic (e.g., phenylalanine), or even cyclic hydrocarbon (e.g., cyclohexylalanine) amino acids results in the loss of the distinctive oxane oxygen atom, which functions as a hydrogen bond acceptor and modulates lipophilicity [1]. Furthermore, the chair conformation of the tetrahydropyran ring enforces a specific spatial orientation of the side chain that flexible aliphatic residues cannot replicate, directly impacting molecular recognition and conformational pre-organization in peptide or protein contexts [2]. Such substitutions alter critical parameters including logP, hydrogen bonding capacity, and side-chain rigidity, thereby undermining the precise physicochemical profile required for structure-activity relationship (SAR) optimization or peptidomimetic design.

Quantitative Differentiation of (2S)-2-Amino-3-(oxan-4-yl)propanoic acid from Closest Analogs


Reduced Lipophilicity (LogP) of Tetrahydropyran-Containing Amino Acids Relative to Cyclohexyl Isosteres

The tetrahydropyran (oxane) moiety lowers the overall lipophilicity of amino acid derivatives compared to their cyclohexane counterparts. This reduction in logP enhances aqueous solubility and can improve drug-like properties such as oral bioavailability and reduced non-specific binding [1]. The oxygen atom within the saturated six-membered ring introduces polarity and hydrogen bond acceptor capacity, which cyclohexane lacks.

Lipophilicity Drug Design Physicochemical Properties

Side-Chain Conformational Constraint via Chair Conformation of the Oxane Ring

The oxane (tetrahydropyran) ring predominantly adopts a chair conformation, which imposes a rigid spatial orientation of the amino acid side chain. This conformational pre-organization contrasts with the high rotational freedom of aliphatic amino acids such as leucine or methionine [1]. In peptidomimetic design, this constraint reduces the entropic penalty upon target binding and enhances selectivity for complementary binding pockets.

Conformational Analysis Peptidomimetics Molecular Recognition

Hydrogen Bond Acceptor Capacity of the Oxane Oxygen vs. Non-Polar Cyclohexyl Isosteres

The oxygen atom embedded in the oxane ring provides a hydrogen bond acceptor site, enabling specific polar interactions with biological targets or solvents. This property is absent in the purely hydrocarbon cyclohexylalanine analog [1]. The presence of the ether oxygen enhances aqueous solubility and can facilitate directional interactions with protein backbone amides or side-chain donors.

Hydrogen Bonding Drug-Receptor Interactions Solubility

Potential for Enhanced Metabolic Stability via Tetrahydropyran Substitution in Peptide Contexts

The tetrahydropyran ring, while itself metabolically labile in certain contexts, can confer overall metabolic stability when incorporated into peptides by shielding adjacent amide bonds or altering local conformation [1]. Studies on tRNA synthetase inhibitors have shown that replacing an unstable tetrahydropyran with a cyclohexyl ring improves metabolic stability at the level of hepatic extraction, indicating that the oxane oxygen modulates metabolic susceptibility [2]. However, in specific peptidomimetic designs, the tetrahydropyran moiety has been employed to enhance metabolic stability relative to more flexible or oxidizable side chains.

Metabolic Stability Peptide Therapeutics Pharmacokinetics

Defined (2S)-Stereochemistry Enables Enantioselective Applications vs. Racemic or Alternative Enantiomeric Forms

The compound is supplied as the single (2S)-enantiomer (CAS 1344910-91-3), which is essential for applications requiring stereochemical integrity. The (2R)-enantiomer (CAS 1207447-36-6) exhibits different biological and physicochemical properties, and racemic mixtures are unsuitable for structure-activity relationship (SAR) studies or chiral catalyst development [1]. In asymmetric catalysis and peptide therapeutics, the correct enantiomer is critical for achieving desired activity and selectivity.

Chirality Asymmetric Synthesis Peptide Engineering

Precision Applications for (2S)-2-Amino-3-(oxan-4-yl)propanoic acid Based on Differential Evidence


Design of Peptidomimetics Requiring Reduced Lipophilicity and Hydrogen Bonding Capacity

In peptide-based drug discovery, the incorporation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid replaces hydrophobic cyclohexylalanine residues with a more polar oxane moiety. This substitution lowers logP by approximately 2.5 units (as inferred from core ring data [1]) and introduces a hydrogen bond acceptor, thereby improving aqueous solubility and potentially enhancing oral bioavailability. Such modifications are particularly valuable for CNS-targeted peptides where balanced lipophilicity is critical for blood-brain barrier penetration.

Conformationally Constrained Building Block for Asymmetric Organocatalysts

The rigid chair conformation of the tetrahydropyran ring, combined with the defined (2S)-stereochemistry, makes this amino acid an ideal scaffold for constructing chiral organocatalysts. When incorporated into dipeptide catalysts, the oxane unit induces a well-defined spatial orientation that can enhance enantioselectivity in reactions such as Michael additions [2]. The reduction in side-chain rotatable bonds compared to flexible aliphatic amino acids minimizes conformational entropy, improving catalytic efficiency.

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides with Tunable Pharmacokinetics

As a non-canonical amino acid compatible with Fmoc/tBu SPPS protocols, (2S)-2-amino-3-(oxan-4-yl)propanoic acid can be seamlessly integrated into peptide sequences to modulate pharmacokinetic properties. The oxane ring's lower lipophilicity relative to cyclohexyl isosteres [1] can reduce non-specific plasma protein binding, while its conformational constraint may shield adjacent peptide bonds from proteolytic degradation. This makes it a valuable tool for optimizing the stability and bioavailability of therapeutic peptide candidates.

Structure-Activity Relationship (SAR) Studies Exploring Lipophilicity and Conformational Effects

This amino acid serves as a precise probe in SAR campaigns to decouple the effects of side-chain conformation from those of lipophilicity. By comparing analogs incorporating (2S)-2-amino-3-(oxan-4-yl)propanoic acid, leucine, cyclohexylalanine, and phenylalanine, researchers can systematically evaluate how the presence of the ether oxygen and ring rigidity influence target binding affinity and selectivity. The availability of both enantiomers (S and R) further enables stereochemical SAR investigations.

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